4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride is a chemical compound with the molecular formula CHClNO. It is recognized for its unique structure and potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This compound is primarily utilized as a building block in the synthesis of more complex molecules, and it has been studied for its biological activities and interactions with biomolecules, which may lead to therapeutic applications.
The compound is classified as a piperazine derivative, which are known for their diverse pharmacological properties. It is synthesized through a series of chemical reactions involving pyrrolidine and piperazinone. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base compound, enhancing its solubility and stability.
The synthesis of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride typically involves the following steps:
In industrial settings, automated reactors are often used to optimize reaction conditions for high yield and purity.
4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride can participate in several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution processes. Controlled temperature and pH conditions are crucial to achieving desired products.
The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield different oxidized derivatives, while substitution can lead to a variety of substituted compounds.
The mechanism of action for 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets within biological systems. It is believed that the compound binds to certain proteins or enzymes, modulating their activity and leading to various biological effects. The precise pathways and targets vary based on the application context but generally involve neurotransmitter systems or enzyme inhibition mechanisms relevant to therapeutic effects .
These properties make it suitable for various applications in both laboratory settings and potential industrial uses.
4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride has several significant applications:
The synthesis of 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride (CAS 1220027-47-3) leverages convergent strategies to assemble its piperazinone core and pyrrolidine appendage. A predominant approach involves intramolecular lactamization for piperazinone ring formation, followed by reductive amination to incorporate the pyrrolidine moiety [2] [3]. Key intermediates include N-Boc-piperazine derivatives and pyrrolidine-2-carbaldehyde, which undergo nucleophilic addition under controlled pH. Alternative routes employ cyclocondensation reactions between diamine precursors (e.g., ethylenediamine derivatives) and α-halo esters, yielding the piperazin-2-one scaffold prior to functionalization [3]. Stereoselective challenges at the pyrrolidine C2 position are addressed via chiral auxiliaries or enantioselective catalysis, though racemization risks persist during dihydrochloride salt formation.
Table 1: Synthetic Routes for Key Intermediates
Intermediate | Synthetic Method | Key Reagents | Yield (%) |
---|---|---|---|
3-Oxo-piperazine carboxylate | Cyclocondensation | Ethyl bromoacetate, N-Boc-ethylenediamine | 65–78 |
(2-Formylpyrrolidin-1-yl)methylpiperazine | Reductive amination | NaBH₃CN, Ti(OiPr)₄, acetic acid | 70–85 |
4-(Pyrrolidin-2-ylmethyl)piperazin-2-one | Deprotection/lactamization | TFA, then neutralization | 80–92 |
Catalytic methods are pivotal for constructing the heterocyclic frameworks. Transition-metal catalysis enables C–N bond formation between pyrrolidine and piperazinone units. Palladium-catalyzed Buchwald–Hartwig amination (e.g., Pd₂(dba)₃/XPhos) couples halogenated pyrrolidines with piperazine precursors, while copper-catalyzed Ullmann–Goldberg reactions achieve analogous couplings with lower catalyst costs [7]. For dehydrogenation steps, heterogeneous hydrogenation (Pd/C, H₂) efficiently reduces enamine intermediates post-condensation. Additionally, asymmetric organocatalysis using proline derivatives controls stereochemistry during pyrrolidine ring formation, exploiting enamine/iminium activation to achieve >90% ee [6]. Recent advances employ flow chemistry systems with immobilized catalysts to enhance reaction efficiency and scalability, reducing metal leaching in APIs [3].
Table 2: Catalytic Methods for Key Bond-Forming Steps
Reaction Type | Catalyst System | Temperature (°C) | Turnover Number (TON) |
---|---|---|---|
C–N Coupling (Piperazine-Pyrrolidine) | Pd(OAc)₂/XPhos | 100 | 450 |
Reductive Amination | Ti(OiPr)₄/NaBH₃CN | 25 | 300 |
Enantioselective Pyrrolidine Synthesis | L-Proline/TiO₂ nanoparticles | 60 | 600 |
Conversion of the free base to the dihydrochloride salt (e.g., C₉H₁₉Cl₂N₃O) significantly enhances physicochemical properties. Salt formation is achieved via stoichiometric acidification using hydrochloric acid (2.0–2.2 eq.) in anhydrous solvents like diethyl ether or tert-butyl methyl ether [2]. Critical process parameters include:
The dihydrochloride form offers >50-fold higher aqueous solubility (up to 250 mg/mL) than the free base, facilitating biological testing. Stability studies confirm minimal degradation (<2%) under refrigerated (2–8°C), anhydrous storage after 12 months [2].
Table 3: Physicochemical Comparison: Free Base vs. Dihydrochloride Salt
Property | Free Base | Dihydrochloride Salt |
---|---|---|
Aqueous Solubility | 4.8 mg/mL | 250 mg/mL |
Melting Point | 98–101°C | 204–206°C (dec.) |
Hygroscopicity | High | Moderate |
Storage Stability | -20°C (argon) | 2–8°C (sealed, dry air) |
Amide bond formation between the pyrrolidine carboxylate and piperazine amine is critical for hybrid assembly. Carbodiimide-based agents (DCC, EDC) with HOBt remain prevalent but generate insoluble urea byproducts, complicating purification . Phosphonium reagents (PyBOP, PyAOP) offer faster kinetics (≤2 hours) and higher yields (85–92%) in aprotic solvents like DMF, though they pose genotoxicity risks. Uronium salts (HATU, HBTU) enable low-temperature couplings (0°C) with racemization minimized to <1%, ideal for stereosensitive intermediates [7]. Recent studies highlight carbonyl diimidazole (CDI) as a greener alternative, generating imidazole as the sole byproduct, removable via aqueous wash.
Table 4: Coupling Agent Efficiency Metrics
Coupling Agent | Reaction Time (h) | Yield (%) | Racemization (%) | Byproduct Removability |
---|---|---|---|---|
EDC/HOBt | 12–24 | 65–75 | 3.5 | Moderate (urea filtration) |
HATU | 1–2 | 90–92 | 0.8 | High (aqueous extraction) |
PyBOP | 2–3 | 85–88 | 1.2 | Moderate |
CDI | 4–6 | 80–84 | 2.0 | High (imidazole wash) |
Solvent optimization reduces environmental impact while maintaining yield. Polar aprotic solvents (DMF, NMP) traditionally used in amide couplings are replaced by biodegradable alternatives like cyclopentyl methyl ether (CPME) or 2-methyl-THF, reducing waste disposal costs [2]. For salt formation, ethanol/water mixtures (4:1) achieve high crystallization yields (88%) without halogenated solvents. Catalytic waste minimization is achieved via:
Table 5: Green Solvent Performance in Key Steps
Solvent System | Reaction Step | PMI | E-factor | Renewability (%) |
---|---|---|---|---|
DMF | Amide coupling | 62 | 48 | 0 |
2-MeTHF/H₂O | Reductive amination | 28 | 12 | 95 |
Ethanol/H₂O | Salt crystallization | 15 | 6 | 100 |
CPME | Lactam cyclization | 20 | 9 | 80 |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3